molecular formula C18H14FN3OS B5554465 N'-(4-fluorobenzylidene)-2-(2-quinolinylthio)acetohydrazide

N'-(4-fluorobenzylidene)-2-(2-quinolinylthio)acetohydrazide

Cat. No.: B5554465
M. Wt: 339.4 g/mol
InChI Key: XFYGWLJJKBRGOB-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(4-fluorobenzylidene)-2-(2-quinolinylthio)acetohydrazide is a useful research compound. Its molecular formula is C18H14FN3OS and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.08416141 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluoroquinolone Antibiotics and Neuromuscular Transmission

Fluoroquinolones, due to their fluorinated quinolone structure, have been extensively studied for their broad-spectrum antibiotic properties. Research highlights their mechanism of action involving the selective inhibition of bacterial DNA gyrase enzyme, which is crucial for bacterial DNA replication. However, case reports have indicated that fluoroquinolones might exacerbate muscle weakness in patients with myasthenia gravis, suggesting an impact on neuromuscular transmission. These findings underscore the importance of using fluoroquinolones cautiously in conditions affecting neuromuscular transmission safety margins (Sieb, 1998).

Phototoxicity and Fluoroquinolones

Another area of research interest is the phototoxic potential of fluoroquinolones. Moxifloxacin, a fluoroquinolone with a methoxy group at position 8, has been investigated for its phototoxic effects in humans. Studies comparing moxifloxacin with lomefloxacin, a fluoroquinolone known for its phototoxicity, have shown that moxifloxacin does not induce phototoxicity, highlighting the structural influences on fluoroquinolones' side effects and safety profile (Man, Murphy, & Ferguson, 1999).

Resistance to Fluoroquinolones

The growing resistance to fluoroquinolones among pathogens like Escherichia coli, particularly strains resistant to levofloxacin, poses significant challenges in clinical settings. This resistance impacts the effectiveness of fluoroquinolones as prophylactic antimicrobials in procedures like ultrasound-guided transrectal prostate biopsy. Research indicates an increase in fluoroquinolone-resistant strains, necessitating alternative treatment strategies and highlighting the importance of developing new compounds with broader activity spectrums and better patient tolerability (Miura et al., 2008).

Properties

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3OS/c19-15-8-5-13(6-9-15)11-20-22-17(23)12-24-18-10-7-14-3-1-2-4-16(14)21-18/h1-11H,12H2,(H,22,23)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYGWLJJKBRGOB-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NN=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)N/N=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.